

# structure-activity relationship (SAR) of 5-(chloromethyl)-1-methyl-1H-pyrazole analogues

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## Compound of Interest

Compound Name: 5-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1281641

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## A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Analogues

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazole analogues, specific SAR studies on **5-(chloromethyl)-1-methyl-1H-pyrazole** analogues were not available in the public domain at the time of this writing. The following sections present a broader analysis of SAR for various pyrazole derivatives across different therapeutic areas, drawing upon available experimental data.

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.<sup>[1][2]</sup> Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a valuable component in drug design.<sup>[1]</sup> This guide provides a comparative analysis of the SAR of pyrazole analogues, focusing on key therapeutic areas such as oncology, inflammation, and infectious diseases.

### Anticancer Activity

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer progression.<sup>[3][4]</sup>

## Structure-Activity Relationship Highlights:

- **Substitution Pattern:** The substitution pattern on the pyrazole ring and its appended phenyl rings significantly influences cytotoxic activity. For instance, in a series of pyrazole-thiophene hybrids, the presence and position of substituents on the phenyl rings were critical for activity against MCF-7 and HepG2 cancer cell lines.[\[3\]](#)
- **Key Functional Groups:** The introduction of specific functional groups can enhance anticancer efficacy. For example, in a series of pyrazole acetohydrazide derivatives, compounds with a dimethylamino group on a phenyl ring attached to the pyrazole core showed potent activity against ovarian cancer cell lines.[\[5\]](#) Similarly, a hydrazide group linked to a carbonyl function on the pyrazole ring was found to be important for activity against chronic myelogenous leukemia.[\[5\]](#)
- **Target-Specific Modifications:** Modifications to the pyrazole scaffold can be tailored to target specific proteins. For example, 1,3-diphenyl-1H-pyrazole derivatives have been shown to contribute to hydrophobic interactions within the ATP-binding pocket of MEK, leading to its inhibition.[\[6\]](#)

## Quantitative Data for Anticancer Pyrazole Analogues

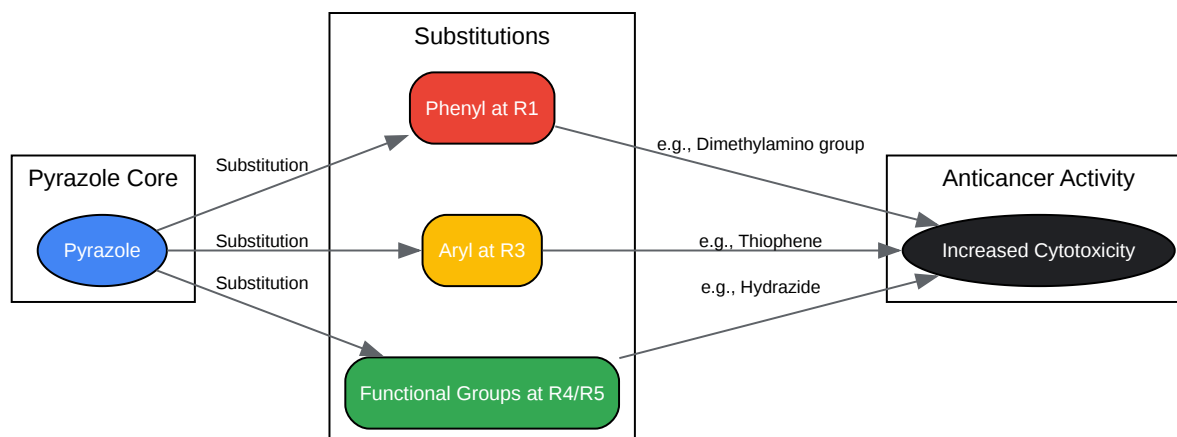
Compound ID	Cancer Cell Line	IC50 (μM)	Reference
2	MCF-7	6.57	[3]
2	HepG2	8.86	[3]
8	MCF-7	8.08	[3]
14	MCF-7	12.94	[3]
14	HepG2	19.59	[3]
1	MCF-7	39.70	[6]
6	MCF-7	14.32	[6]
7	MCF-7	11.17	[6]
8	MCF-7	10.21	[6]
19	Ovarian Cancer	8.57	[5]
30	Ovarian Cancer	8.14	[5]
32	Ovarian Cancer	8.63	[5]
36	B16F10	6.75	[5]
41	B16F10	6.51	[5]
42	B16F10	6.30	[5]
43	B16F10	6.73	[5]
48	PC-3	5.26	[5]
55	PC-3	5.32	[5]
60	PC-3	5.26	[5]
1	K562	7.31	[5]

## Experimental Protocol: Cytotoxicity Screening (MTT Assay)

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the pyrazole analogues for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC<sub>50</sub> Calculation:** The half-maximal inhibitory concentration (IC<sub>50</sub>), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

## Visualization of Anticancer SAR



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Caption: Key structural modifications on the pyrazole core influencing anticancer activity.

## Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a COX-2 selective inhibitor.[7]

### Structure-Activity Relationship Highlights:

- **COX-2 Selectivity:** The presence of a para-sulfonamide or para-methanesulfonyl group on an aryl ring attached to the pyrazole is crucial for selective COX-2 inhibition.[8] These groups interact with key amino acid residues in the COX-2 active site.[8]
- **Aryl Substituents:** Electron-donating groups, such as a methoxy group, on the aryl ring at the 3-position can enhance COX-2 inhibitory activity compared to electron-withdrawing groups. [8]
- **Dual Inhibition:** Some pyrazole analogues have been designed as dual inhibitors of COX and lipoxygenase (LOX), which can offer a broader anti-inflammatory effect.[6] For instance, analogues with a benzotriophenyl and a carboxylic acid moiety have shown potent dual COX-2/5-LOX inhibition.[6]

## Quantitative Data for Anti-inflammatory Pyrazole Analogues

Compound ID	Target	IC50 (μM)	% Edema Inhibition	Reference
Celecoxib	COX-2	0.70	36%	[6]
44	COX-2	0.01	-	[6]
44	5-LOX	1.78	-	[6]
45 (Prodrug of 44)	-	-	57%	[6]
46 (Prodrug of 44)	-	-	72%	[6]
3k	MAO-B	-	Comparable to Indomethacin	[7]
7a	COX-2	-	Better than Diclofenac	[9]

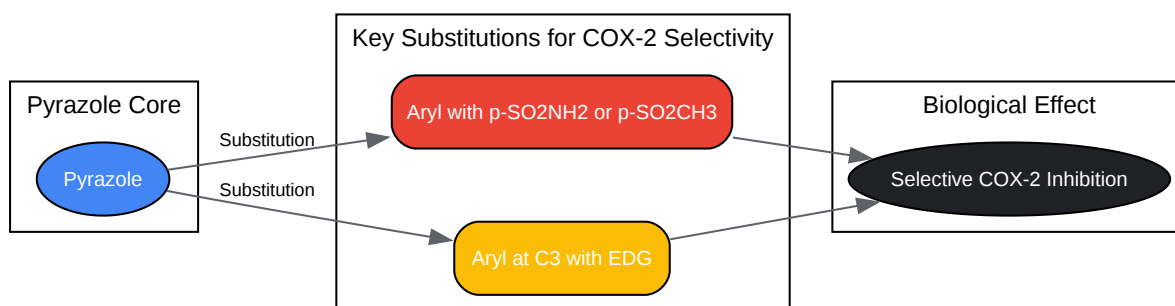
## Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is widely used to evaluate the acute anti-inflammatory activity of compounds.

- **Animal Model:** Typically, Wistar rats are used.
- **Compound Administration:** The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
- **Induction of Inflammation:** After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

- Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
- Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

## Visualization of Anti-inflammatory SAR



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Caption: SAR for selective COX-2 inhibition by pyrazole analogues.

## Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[10][11]

### Structure-Activity Relationship Highlights:

- **Substituent Effects:** The nature and position of substituents on the pyrazole ring are critical for antimicrobial potency. For example, in a series of synthesized pyrazole derivatives, a compound with a 4-nitrophenyl group showed better anti-inflammatory and antibacterial activity.[11][12]
- **Hybrid Molecules:** Hybrid molecules incorporating a pyrazole ring with other heterocyclic systems, such as pyrimidine or pyrazoline, can lead to enhanced antimicrobial activity.[13]

For instance, a pyrazole-clubbed pyrimidine derivative exhibited significant activity against methicillin-resistant *Staphylococcus aureus* (MRSA).<sup>[13]</sup>

- **Specific Moieties:** The presence of a 1,3-diphenyl pyrazolyl ring has been identified as a pharmacologically attractive scaffold in various antimicrobial agents.<sup>[13]</sup>

## Quantitative Data for Antimicrobial Pyrazole Analogues

Compound ID	Microorganism	MIC (µg/mL)	Reference
3	<i>Escherichia coli</i>	0.25	<sup>[11]</sup> <sup>[12]</sup>
4	<i>Streptococcus epidermidis</i>	0.25	<sup>[11]</sup> <sup>[12]</sup>
2	<i>Aspergillus niger</i>	1	<sup>[11]</sup> <sup>[12]</sup>
3	<i>Microsporum audouinii</i>	0.5	<sup>[11]</sup>
5c	MRSA	521 µM	<sup>[13]</sup>
21a	Bacteria	62.5-125	<sup>[14]</sup>
21a	Fungi	2.9-7.8	<sup>[14]</sup>

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

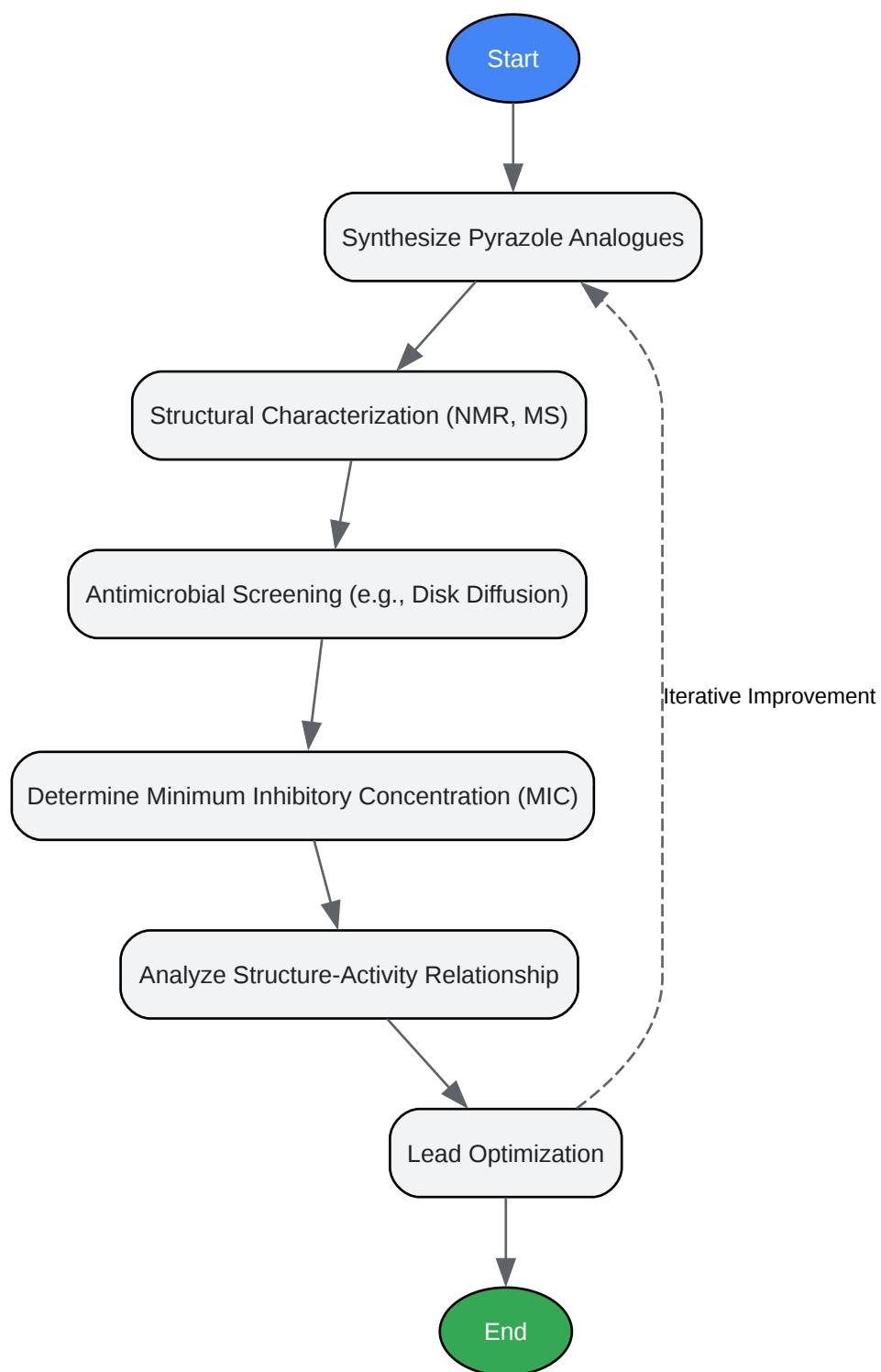
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The pyrazole analogues are serially diluted in a liquid growth medium in 96-well microtiter plates.
- **Inoculation:** Each well is inoculated with the microbial suspension.



- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.

## Visualization of Antimicrobial SAR Workflow



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Caption: A typical workflow for the SAR-guided discovery of antimicrobial pyrazole analogues.

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